O-(2-(Vinyloxy)ethyl)hydroxylamine

Catalog No.
S740567
CAS No.
391212-29-6
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(2-(Vinyloxy)ethyl)hydroxylamine

CAS Number

391212-29-6

Product Name

O-(2-(Vinyloxy)ethyl)hydroxylamine

IUPAC Name

O-(2-ethenoxyethyl)hydroxylamine

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-2-6-3-4-7-5/h2H,1,3-5H2

InChI Key

XZTSFVPMMQNIAJ-UHFFFAOYSA-N

SMILES

C=COCCON

Canonical SMILES

C=COCCON

Organic Synthesis

O-(2-(Vinyloxy)ethyl)hydroxylamine is a chemical compound with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol. It is classified as a hydroxylamine derivative, characterized by the presence of a vinyloxy group attached to the ethyl chain. This compound is often utilized in organic synthesis and pharmaceutical applications due to its unique structural features and reactivity.

Due to the lack of research on this compound, its mechanism of action in any biological system remains unknown.

  • Toxicity: Some hydroxylamine derivatives can be toxic upon inhalation, ingestion, or skin contact [].
  • Corrosivity: Certain hydroxylamines can be corrosive to skin and eyes [].
Typical of hydroxylamines, including:

  • Nucleophilic Substitution: The hydroxylamine functional group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Redox Reactions: Hydroxylamines can be oxidized to nitrones or reduced to amines.
  • Condensation Reactions: It can react with carbonyl compounds to form oximes.

For instance, when reacted with carbonyl compounds, O-(2-(Vinyloxy)ethyl)hydroxylamine can form stable oxime derivatives, which are useful intermediates in organic synthesis .

The synthesis of O-(2-(Vinyloxy)ethyl)hydroxylamine typically involves the following steps:

  • Starting Material: The synthesis begins with 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.
  • Reaction Conditions: The starting material is dissolved in dichloromethane, and an aqueous solution of methylhydrazine is added dropwise at room temperature.
  • Purification: After stirring for one hour, the mixture is diluted with diethyl ether and filtered. The residue is then purified via column chromatography using a hexane/ethyl acetate gradient.

This method yields O-(2-(Vinyloxy)ethyl)hydroxylamine as a yellow oil with a reported yield of approximately 76% .

O-(2-(Vinyloxy)ethyl)hydroxylamine serves several purposes in scientific research and industry:

  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in drug design.
  • Chemical Research: Utilized in laboratory settings for various chemical transformations and reaction studies .

Interaction studies involving O-(2-(Vinyloxy)ethyl)hydroxylamine focus on its reactivity with other chemical species. Notably, it has been studied as an intermediate in reactions that lead to biologically active compounds. Further research is necessary to elucidate its interactions at the molecular level and how these may influence biological activity or efficacy in pharmaceutical applications .

O-(2-(Vinyloxy)ethyl)hydroxylamine shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
1-[2-(Aminooxy)ethoxy]ethyleneC₄H₉NO₂Similar structure; used as an intermediate in synthesis.
O-[2-(ethenyloxy)ethyl]hydroxylamineC₄H₉NO₂Contains similar functional groups; potential applications in pharmaceuticals.
HydroxylamineNH₂OHBasic structure; widely studied for its reactivity and applications in organic chemistry.
Vinylic HydroxylaminesVariesGeneral class; known for their reactivity patterns similar to O-(2-(Vinyloxy)ethyl)hydroxylamine.

The uniqueness of O-(2-(Vinyloxy)ethyl)hydroxylamine lies in its specific vinyloxy substitution, which influences its reactivity and potential applications compared to other hydroxylamines and related compounds .

XLogP3

-0.1

Wikipedia

1-[2-(Aminooxy)ethoxy]ethylene

Dates

Modify: 2023-08-15

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